molecular formula C12H9N3S B5756451 2-[(2-pyrimidinylthio)methyl]benzonitrile

2-[(2-pyrimidinylthio)methyl]benzonitrile

Cat. No. B5756451
M. Wt: 227.29 g/mol
InChI Key: DGIMWYIYHJXLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-pyrimidinylthio)methyl]benzonitrile, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anticancer agent. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.

Mechanism of Action

2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 by binding to its central pocket, which is essential for its function. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the epigenetic regulation of gene expression. BMI-1 plays a critical role in the self-renewal and maintenance of stem cells, as well as in the development and progression of cancer. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to the downregulation of its target genes, including those involved in cell proliferation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to have both biochemical and physiological effects. Biochemically, 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 and downregulates its target genes. Physiologically, 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to decrease proliferation and increase apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has also been found to inhibit the formation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of BMI-1 in cancer and for developing new anticancer agents. One limitation of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it may have off-target effects, as it can bind to other proteins with similar binding pockets as BMI-1. This can complicate the interpretation of experimental results and requires careful controls and validation.

Future Directions

There are several future directions for the study of 2-[(2-pyrimidinylthio)methyl]benzonitrile. One direction is to further investigate its mechanism of action and its effects on BMI-1 and its target genes. Another direction is to study its efficacy in animal models of cancer and to develop new formulations and delivery methods for clinical use. Finally, 2-[(2-pyrimidinylthio)methyl]benzonitrile can be used as a starting point for the development of new inhibitors of BMI-1 and other PcG proteins, which may have broader applications in epigenetic regulation and cancer therapy.

Synthesis Methods

2-[(2-pyrimidinylthio)methyl]benzonitrile can be synthesized using a multistep process starting from 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-(2-pyrimidinylthio)acetamide using thioacetamide and sodium ethoxide. The resulting product is then treated with sodium hydroxide to form 2-(2-pyrimidinylthio)acetonitrile. Finally, 2-(2-pyrimidinylthio)acetonitrile is reacted with 2-chlorobenzonitrile in the presence of potassium tert-butoxide to yield 2-[(2-pyrimidinylthio)methyl]benzonitrile.

Scientific Research Applications

2-[(2-pyrimidinylthio)methyl]benzonitrile has been extensively studied for its potential as an anticancer agent. Studies have shown that 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to decreased proliferation and increased apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-(pyrimidin-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-10-4-1-2-5-11(10)9-16-12-14-6-3-7-15-12/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMWYIYHJXLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Pyrimidinylthio)methyl]benzonitrile

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